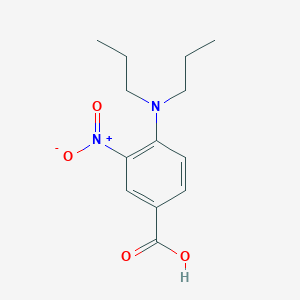![molecular formula C10H10N2O3S B1385833 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1071328-69-2](/img/structure/B1385833.png)
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, also known as 2-FMTA, is a carboxylic acid that has been used in many scientific research applications. It is an important chemical compound that has been studied for its unique properties, such as its ability to act as a catalyst in certain reactions and its potential to act as an inhibitor in metabolic processes. The purpose of
Wissenschaftliche Forschungsanwendungen
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been studied for its potential applications in the field of scientific research. It has been found to act as a catalyst in the reaction of certain compounds, such as the synthesis of 1,4-dihydropyridines. In addition, it has also been shown to act as an inhibitor in certain metabolic processes, such as the inhibition of the enzyme xanthine oxidase and the inhibition of the enzyme phospholipase A2.
Wirkmechanismus
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been found to act as a catalyst in certain reactions by forming an intermediate complex with the substrate. This intermediate complex then undergoes a reaction to form the desired product. In addition, 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has also been found to act as an inhibitor in certain metabolic processes by binding to the active site of certain enzymes and preventing them from catalyzing the desired reaction.
Biochemical and Physiological Effects
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. In addition, 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Furthermore, 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid in lab experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it can be used in a variety of reactions and can act as both a catalyst and inhibitor in certain processes. However, there are also some limitations to its use in lab experiments. For example, it is not a very stable compound and can degrade over time. In addition, it is not very soluble in water and can be difficult to work with.
Zukünftige Richtungen
There are several potential future directions for the use of 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid in scientific research. One potential area of research is to explore its potential use as an inhibitor in metabolic processes, such as the inhibition of the enzyme xanthine oxidase. In addition, further research could be conducted to explore its potential use as an antioxidant, with the aim of preventing certain diseases. Finally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as 1,4-dihydropyridines.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-6-8(9(13)14)16-10(12-6)11-5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHZJZGHCSXYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)

![1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one](/img/structure/B1385761.png)



![2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid](/img/structure/B1385765.png)



![1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1385772.png)
![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)